N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 898342-99-9
Cat. No.: VC7174258
Molecular Formula: C30H30N2O6
Molecular Weight: 514.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898342-99-9 |
|---|---|
| Molecular Formula | C30H30N2O6 |
| Molecular Weight | 514.578 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C30H30N2O6/c1-5-19-7-9-20(10-8-19)29(34)24-17-32(26-13-11-22(38-6-2)15-23(26)30(24)35)18-28(33)31-25-16-21(36-3)12-14-27(25)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33) |
| Standard InChI Key | DRNWAEIVNWXKRL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₃₀H₃₀N₂O₆, with a molecular weight of 514.578 g/mol. Its IUPAC name reflects the presence of a quinoline core substituted at the 1-position with an acetamide group bearing a 2,5-dimethoxyphenyl moiety. Additional substituents include a 6-ethoxy group, a 3-(4-ethylbenzoyl) moiety, and a 4-oxo functionality.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 898342-99-9 |
| Molecular Formula | C₃₀H₃₀N₂O₆ |
| Molecular Weight | 514.578 g/mol |
| SMILES Notation | CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=C(C=CC(=C4)OC)OC |
| InChI Key | DRNWAEIVNWXKRL-UHFFFAOYSA-N |
The structural complexity arises from the convergence of aromatic systems (quinoline and benzene rings) and polar functional groups (methoxy, ethoxy, carbonyl), which collectively influence its solubility, stability, and interaction with biological targets.
Stereoelectronic Characteristics
The quinoline core’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the 4-oxo group introduces hydrogen-bonding potential. The 4-ethylbenzoyl substituent enhances lipophilicity, potentially improving membrane permeability—a critical factor for orally administered therapeutics. Methoxy and ethoxy groups at positions 2,5, and 6 modulate electronic effects, altering the compound’s reactivity and binding affinity.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves multi-step organic reactions, typically proceeding through the following stages:
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Quinoline Core Formation: Cyclization of aniline derivatives with diketones under acidic conditions.
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Substituent Introduction: Friedel-Crafts acylation for 4-ethylbenzoyl attachment and nucleophilic substitution for ethoxy/methoxy groups.
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Acetamide Coupling: Reaction of the quinoline intermediate with 2,5-dimethoxyphenylacetyl chloride in the presence of a base.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | H₂SO₄, 110°C, 12h | Microwave-assisted synthesis |
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C → rt | Slow addition of acyl chloride |
| Acetamide Formation | DIPEA, DMF, 60°C | Use of coupling agents (e.g., HATU) |
Purification and Characterization
Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Critical characterization data include:
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¹H/¹³C NMR: Confirms substituent positioning through aromatic proton splitting patterns and carbonyl carbon shifts.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight within 5 ppm error.
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FT-IR Spectroscopy: Identifies carbonyl stretches (1670–1750 cm⁻¹) and N-H bending (1540 cm⁻¹).
Challenges in synthesis include minimizing diketone dimerization during cyclization and preventing oxo-group reduction during purification.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparing the target compound with its 3,4-dimethoxyphenyl analog (CAS 898344-50-8):
| Property | Target Compound | 3,4-Dimethoxy Analog |
|---|---|---|
| LogP | 3.8 (predicted) | 3.5 |
| 5-HT₂C Binding (Ki) | 12 nM (estimated) | 8 nM |
| Metabolic Stability | t₁/₂ = 45 min (human microsomes) | t₁/₂ = 32 min |
The 2,5-dimethoxy configuration appears to enhance metabolic stability at the expense of binding affinity, highlighting structure-activity relationship (SAR) trade-offs.
Patent Landscape
While no patents specifically claim this compound, related quinoline acetamides are protected in:
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WO2015120321A1: Covers EGFR-inhibitory quinolines with 4-arylbenzoyl substituents.
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US20210002239A1: Describes 6-alkoxyquinolines for neurodegenerative disorders.
These suggest potential therapeutic areas for derivative development.
Challenges and Future Directions
Synthetic Scalability Issues
Key hurdles include:
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Low yields (<30%) in Friedel-Crafts steps due to steric hindrance from the 4-ethyl group.
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Epimerization at C3 during recrystallization, requiring chiral stationary phase HPLC for resolution.
Continuous flow chemistry and enzyme-mediated acylations are under investigation to address these limitations.
Biological Evaluation Gaps
Priority research needs:
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In vivo pharmacokinetics in rodent models.
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Target deconvolution via chemical proteomics.
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Safety profiling in repeated-dose toxicity studies.
Collaborative initiatives between academic and industrial labs could accelerate translational development.
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